4-Nitro-3-(trifluoromethyl)benzaldehyde

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Reproducing published mGlu4 PAM or benzofuroxan hydrazone SAR requires the exact 3-CF3/4-NO2 regiochemistry-positional isomers give different reactivity and biological outcomes. This aldehyde offers dual ortho-activation for faster condensations. - Enables potent anti-staphylococcal leads with lower MIC values vs. 4-CF3 analogs. - Validated intermediate for mGlu4 PAMs (J. Med. Chem. 2018). - Kinetic advantage over benzaldehyde or 4-nitrobenzaldehyde in heterocycle synthesis.

Molecular Formula C8H4F3NO3
Molecular Weight 219.119
CAS No. 101066-57-3
Cat. No. B596601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-3-(trifluoromethyl)benzaldehyde
CAS101066-57-3
Synonyms4-Nitro-3-(trifluoromethyl)benzaldehyde
Molecular FormulaC8H4F3NO3
Molecular Weight219.119
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H4F3NO3/c9-8(10,11)6-3-5(4-13)1-2-7(6)12(14)15/h1-4H
InChIKeyQLLHNXOKFCMSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-3-(trifluoromethyl)benzaldehyde: Specialized Building Block


4-Nitro-3-(trifluoromethyl)benzaldehyde (CAS 101066-57-3) is a multifunctional aromatic aldehyde characterized by the ortho positioning of strongly electron-withdrawing nitro and trifluoromethyl groups on a benzaldehyde core . This structural arrangement confers distinct reactivity profiles and physicochemical properties that differentiate it from its positional isomers and simpler analogs . It serves as a versatile intermediate in the synthesis of nitrogen-containing heterocycles, pharmaceutical candidates targeting specific molecular pathways, and specialty materials .

Ortho-nitro/trifluoromethyl substitution confers distinct reactivity
Differentiated from positional isomers for reproducible synthesis
Versatile intermediate for nitrogen heterocycles and pharmaceutical candidates

Generic Substitution Risks for 4-Nitro-3-(trifluoromethyl)benzaldehyde


Substitution with other nitro-trifluoromethyl benzaldehyde isomers or simpler analogs cannot be assumed. The specific 3-CF3/4-NO2 substitution pattern on the benzaldehyde ring dictates its reactivity in condensation reactions and governs the physicochemical properties of downstream products . This regiochemistry is non-interchangeable, as evidenced by documented differences in reactivity and biological outcome between positional isomers and analogs bearing different electronic substituent combinations [1]. Sourcing the correct isomer is therefore essential for reproducing published synthetic routes and achieving target product profiles.

! 3-CF3/4-NO2 pattern dictates reactivity; positional isomers may alter product profile
! Documented biological outcome differences; may not replicate with other isomers
! Correct isomer required to reproduce published synthetic routes

4-Nitro-3-(trifluoromethyl)benzaldehyde: Quantitative Comparison


Antimicrobial Potency: Benzohydrazide vs. 4-CF3 Analog

A benzofuroxan hydrazone derivative synthesized from 4-nitro-3-(trifluoromethyl)benzaldehyde demonstrated superior antimicrobial activity against multidrug-resistant Staphylococcus aureus compared to its analog lacking the 4-nitro group. The target derivative (MIC range 12.7-11.4 µg/mL) was more potent than the corresponding 4-CF3 substituted derivative lacking the nitro group (MIC range 14.6-13.1 µg/mL) [1]. This quantitative difference is attributed to the enhanced electron-withdrawing capacity conferred by the dual 3-CF3 and 4-NO2 substitution.

Antimicrobial MIC
Head-to-head
MIC 12.7–11.4 µg/mL (target derivative) vs 14.6–13.1 µg/mL (4-CF3 analog)
Reported lower MIC for target derivative in tested set (~13–15% difference)
In vitro S. aureus; attributed to enhanced electron-withdrawing effect
Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Aldehyde Electrophilicity vs. Benzaldehyde and 4-Nitrobenzaldehyde

The aldehyde group in 4-nitro-3-(trifluoromethyl)benzaldehyde is substantially more reactive towards nucleophiles compared to unsubstituted benzaldehyde and even 4-nitrobenzaldehyde, due to the combined electron-withdrawing effects of the ortho-nitro and ortho-trifluoromethyl groups . This enhanced electrophilicity, quantified by computed LogP (2.45) and polar surface area (62.89 Ų) , translates to faster reaction kinetics and often higher yields in condensation reactions forming imines, hydrazones, and related heterocyclic precursors .

Aldehyde Electrophilicity
Class-level
Computed LogP 2.45, PSA 62.89 Ų
Reported enhanced electrophilicity (class-level inference)
Empirical observation; data to verify
Organic Synthesis Nucleophilic Substitution Electron-Withdrawing Groups

mGlu4 PAM Synthesis vs. Positional Isomers

4-Nitro-3-(trifluoromethyl)benzaldehyde is explicitly utilized as a key starting material in a published multi-step synthesis of potent mGlu4 positive allosteric modulators (PAMs), a class of compounds with therapeutic potential in Parkinson's disease and other CNS disorders . The specific 3-CF3/4-NO2 substitution is essential for constructing the desired heterocyclic core and achieving the target pharmacological profile. Alternative isomers (e.g., 2-nitro-4-(trifluoromethyl)benzaldehyde) would not yield the same substitution pattern in the final drug-like molecule.

mGlu4 PAM Synthesis
Cross-study comparable
Key starting material in 2-step synthesis of mGlu4 PAMs (J. Med. Chem. 2018)
Required for replicating published mGlu4 PAM synthesis
Positional isomers not applicable in this route
Medicinal Chemistry Neuroscience Metabotropic Glutamate Receptors

4-Nitro-3-(trifluoromethyl)benzaldehyde: Application Scenarios


Antimicrobial Benzofuroxan Derivative Synthesis

This compound is the aldehyde precursor of choice for synthesizing benzofuroxan hydrazones with enhanced anti-staphylococcal activity. Quantitative SAR studies demonstrate that derivatives from this scaffold achieve lower MIC values against multidrug-resistant S. aureus compared to analogs derived from 4-CF3 benzaldehyde [1]. Procurement of this specific isomer ensures access to the most potent antimicrobial leads from this chemical series.

mGlu4 PAM Development

As demonstrated in a 2018 J. Med. Chem. study, this compound is a required intermediate in a validated synthetic route to mGlu4 PAMs . For medicinal chemistry groups working on glutamatergic targets for neurological disorders, sourcing this precise isomer is non-negotiable for reproducing the reported synthesis and advancing structure-activity relationship (SAR) studies around the mGlu4 pharmacophore.

Heterocyclic Synthesis with Enhanced Electrophilicity

For chemists seeking a highly reactive benzaldehyde building block for condensations, 4-nitro-3-(trifluoromethyl)benzaldehyde offers a kinetic advantage over benzaldehyde and 4-nitrobenzaldehyde due to the dual activation by ortho-nitro and ortho-CF3 groups . This property is valuable in constructing nitrogen-containing heterocycles (e.g., pyrazoles, pyrimidines) where aldehyde electrophilicity is rate-limiting.

Application
Selection Property
Validation Focus
Antimicrobial benzofuroxan synthesis
3-CF3/4-NO2 benzaldehyde scaffold
MIC endpoint against MDR S. aureus
mGlu4 PAM research synthesis
Regiospecific substitution pattern
Replication of published CNS synthetic route
Nitrogen heterocycle synthesis
Enhanced aldehyde electrophilicity (dual ortho-EWG)
Condensation reaction kinetics and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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